molecular formula C11H23N B13573524 n-(Tert-butyl)-4-cyclopropylbutan-1-amine

n-(Tert-butyl)-4-cyclopropylbutan-1-amine

Cat. No.: B13573524
M. Wt: 169.31 g/mol
InChI Key: IHWVSIOXJJGZPI-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-4-cyclopropylbutan-1-amine: is an organic compound that features a tert-butyl group, a cyclopropyl group, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Method: One common method for synthesizing n-(tert-butyl)-4-cyclopropylbutan-1-amine involves the reaction of 4-cyclopropylbutan-1-amine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

    Alternative Method: Another approach involves the use of tert-butyl nitrite as a carbon source.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and safety considerations.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: tert-butyl nitrite, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Chemistry:

Biology:

  • The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine:

Industry:

  • This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of n-(tert-butyl)-4-cyclopropylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-tert-butyl-4-cyclopropylbutan-1-amine

InChI

InChI=1S/C11H23N/c1-11(2,3)12-9-5-4-6-10-7-8-10/h10,12H,4-9H2,1-3H3

InChI Key

IHWVSIOXJJGZPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCCC1CC1

Origin of Product

United States

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